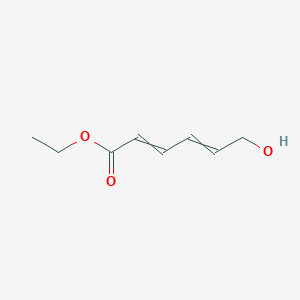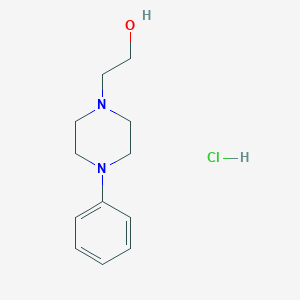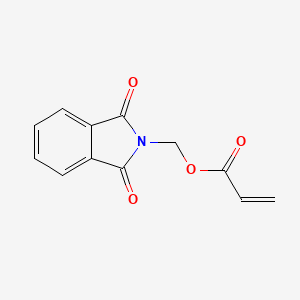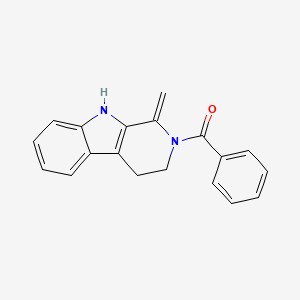
(1-Methylidene-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylidene-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)(phenyl)methanone is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and animals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylidene-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)(phenyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation reaction, where the beta-carboline core reacts with a benzoyl chloride in the presence of a Lewis acid catalyst.
Methylidene group addition:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalyst selection: Using efficient and selective catalysts to minimize side reactions.
Reaction optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield.
Purification techniques: Employing chromatography and recrystallization methods to obtain pure product.
化学反应分析
Types of Reactions
(1-Methylidene-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, beta-carbolines are studied for their potential neuroprotective and anti-cancer properties. This compound might be investigated for similar activities.
Medicine
Medicinal chemistry research might explore this compound’s potential as a drug candidate for treating neurological disorders or cancers.
Industry
In the industry, this compound could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other bioactive molecules.
作用机制
The mechanism of action of (1-Methylidene-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)(phenyl)methanone would depend on its specific biological target. Generally, beta-carbolines interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved might include modulation of neurotransmitter systems or inhibition of specific enzymes.
相似化合物的比较
Similar Compounds
Harmine: Another beta-carboline with known neuroprotective properties.
Harmaline: Similar to harmine, with additional psychoactive effects.
Norharmane: A beta-carboline with potential anti-cancer properties.
Uniqueness
(1-Methylidene-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)(phenyl)methanone’s uniqueness lies in its specific structural features, such as the methylidene and phenyl groups, which might confer distinct biological activities compared to other beta-carbolines.
属性
CAS 编号 |
51598-74-4 |
|---|---|
分子式 |
C19H16N2O |
分子量 |
288.3 g/mol |
IUPAC 名称 |
(1-methylidene-4,9-dihydro-3H-pyrido[3,4-b]indol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C19H16N2O/c1-13-18-16(15-9-5-6-10-17(15)20-18)11-12-21(13)19(22)14-7-3-2-4-8-14/h2-10,20H,1,11-12H2 |
InChI 键 |
IDGRPNYZDCYZPL-UHFFFAOYSA-N |
规范 SMILES |
C=C1C2=C(CCN1C(=O)C3=CC=CC=C3)C4=CC=CC=C4N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


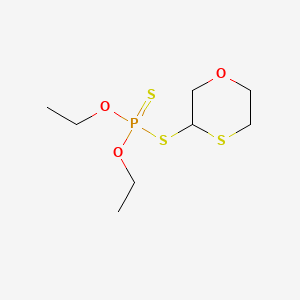
![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)
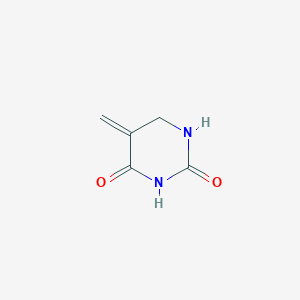
![4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol](/img/structure/B14666506.png)
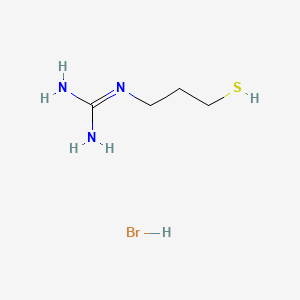

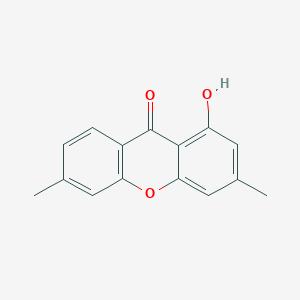
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
